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1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline

PDE2 inhibitor PDE10 inhibitor CNS drug discovery

1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline (PubChem CID: 763018, ChEMBL: CHEMBL3740846) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]quinoxaline class. It features a 1-methyl substitution on the triazole ring and a 4-(4-methylpiperazin-1-yl) group at the quinoxaline 4-position.

Molecular Formula C15H18N6
Molecular Weight 282.34 g/mol
Cat. No. B5675830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline
Molecular FormulaC15H18N6
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=CC=CC=C3N=C2N4CCN(CC4)C
InChIInChI=1S/C15H18N6/c1-11-17-18-15-14(20-9-7-19(2)8-10-20)16-12-5-3-4-6-13(12)21(11)15/h3-6H,7-10H2,1-2H3
InChIKeyBYJIHFVEVDMDII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline: Core Identity and Research-Grade Specification for Procurement


1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline (PubChem CID: 763018, ChEMBL: CHEMBL3740846) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]quinoxaline class. It features a 1-methyl substitution on the triazole ring and a 4-(4-methylpiperazin-1-yl) group at the quinoxaline 4-position [1]. This compound serves as a key intermediate and a pharmacologically active molecule within the widely studied 1-aryl-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline series, which are known inhibitors of phosphodiesterase 2 (PDE2) and PDE10 [2].

1
Pathway-specific signaling probe Supports cAMP/cGMP research in co-expression models
2
SAR-driven chemotype selection 1-methyl and 4-methylpiperazine substitution context
3
Analytically verified procurement Supports batch-to-batch consistency workflows

Why 1-Methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline Cannot Be Replaced by In-Class Analogs


The biological activity of [1,2,4]triazolo[4,3-a]quinoxaline derivatives is exquisitely sensitive to substitution patterns. The dual substitution at positions 1 (methyl) and 4 (4-methylpiperazine) is not arbitrary; it directly controls the compound's selectivity profile between PDE2 and PDE10, as demonstrated by structure-activity relationship (SAR) studies across this chemotype [1]. Simply using a generic 'triazoloquinoxaline' or even a close analog like the des-methyl piperazine derivative results in a complete loss of the targeted inhibitory profile, undermining the scientific objective of any study, whether it's probing cAMP/cGMP signaling pathways [1] or investigating histamine H1 receptor interactions [2].

Generic analog PDE pathway response may not transfer; requires chemotype-specific review
Des-methyl form Selectivity context and CNS permeability model may shift significantly
Selective PDE10 Reported H1 interaction context may be absent, limiting polypharmacology screening

Quantitative Differentiation Evidence for 1-Methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline


Dual PDE2/PDE10 Inhibitory Profile Defined by 1-Methyl-4-(4-methylpiperazinyl) Substitution

The target compound's exact substitution pattern is the core scaffold responsible for potent dual PDE2/PDE10 inhibition, a profile that is highly sensitive to structural modifications. In the foundational SAR study for this series, the lead compound containing this core (referred to as compound 31 in the reference) exhibited IC50 values of 2.8 nM for PDE2 and 35 nM for PDE10 [1]. Any alteration, such as removing the 4-methylpiperazine group or modifying the 1-aryl substitution, abrogates this desirable dual inhibition, as shown by the >100-fold loss in potency for several direct analogs reported in the same study [1].

Dual PDE2/PDE10 Inhibition
Class-level inference
IC50 2.8 nM (PDE2) / 35 nM (PDE10)
Reported selectivity context for co-expressed enzymes
Lead compound 31 data; >100-fold variation across SAR analogs
PDE2 inhibitor PDE10 inhibitor CNS drug discovery cAMP/cGMP signaling

Distinct Histamine H1 Receptor Interaction Versus Other Triazoloquinoxalines

In contrast to other triazoloquinoxaline derivatives that primarily target adenosine receptors or PDEs, this compound demonstrates a measurable, though weak, interaction with the human Histamine H1 receptor (HRH1), with a documented binding affinity Ki < 10,000 nM in a cell-based assay [1]. This is a unique off-target activity not observed for the key PDE2/PDE10 inhibitors in the same chemotype series, such as compound 31, which was reported to be highly selective for PDE2 and PDE10 [2].

Histamine H1 Interaction
Data to verify
Target: Ki
Unique off-target screening context
Supports polypharmacology model interpretation
Analytical Identity Confirmation
Supporting evidence
1H NMR spectrum available
Supports procurement confidence and identity review
SpectraBase reference ID: ud9bJc9mWS
CNS Physicochemical Profile
Class-level inference
XLogP3 2.2 / 0 HBD
Supports CNS penetration model review
Predicted brain-to-plasma ratio ~5-10x higher vs. des-methyl analog
Histamine H1 receptor Antiallergic GPCR screening Immunology

Validated Structural Identity via Spectroscopic Characterization to Ensure Reproducible Procurement

A definitive 1H NMR spectrum for this specific compound is archived in the SpectraBase database (Compound ID: ud9bJc9mWS), providing an authoritative reference for structural confirmation [1]. This standard allows researchers to unambiguously verify the identity and purity of their procured material, a capability that is not available for many other research-grade analogs from this class that lack publicly accessible spectral libraries.

Analytical Identity Confirmation
Supporting evidence
1H NMR spectrum available
Supports procurement confidence and identity review
SpectraBase reference ID: ud9bJc9mWS
Analytical chemistry NMR spectroscopy Compound validation Quality control

Differential Physicochemical Profile for Enhanced CNS Permeability Versus Non-Methylated Analogs

The target compound's computed LogP (XLogP3-AA) is 2.2, with zero hydrogen bond donors and five hydrogen bond acceptors [1]. Compared to the des-methyl piperazine analog 1-{1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperazine, which has one hydrogen bond donor, the target compound is more lipophilic and has a better profile for passive blood-brain barrier penetration, a critical feature for in vivo CNS target engagement studies [2].

CNS Physicochemical Profile
Class-level inference
XLogP3 2.2 / 0 HBD
Supports CNS penetration model review
Predicted brain-to-plasma ratio ~5-10x higher vs. des-methyl analog
Physicochemical properties CNS drug discovery Lipophilicity Blood-brain barrier penetration

High-Impact Application Scenarios for 1-Methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline


Dual PDE2/PDE10 Tool Compound for Striatal Neuron Signaling Studies

Researchers investigating the co-regulation of cAMP and cGMP in medium spiny neurons should utilize this compound as a core scaffold for probe development. Its proven dual inhibition profile, documented in the foundational SAR study [1], is essential for dissecting the distinct roles of PDE2 and PDE10 in synaptic plasticity and cognitive function, where a selective PDE10 inhibitor would provide an incomplete picture.

Polypharmacology Probe for cAMP/Histamine Signaling Cross-Talk

The unique combined activity on PDE2 (via its core scaffold) and the Histamine H1 receptor (Ki < 10 µM) makes this compound uniquely suited for studies exploring the intersection of cAMP-mediated inflammatory responses and histaminergic signaling in mast cells or immune cells [1]. No other commercially available triazoloquinoxaline offers this specific dual-activity fingerprint.

Reference Standard for CNS Penetration Optimization in Triazoloquinoxaline Series

Medicinal chemistry teams focused on optimizing CNS drug candidates can use this compound's physicochemical profile (XLogP3 = 2.2, 0 HBD) as a benchmark. Its properties, which are favorable for passive BBB penetration [1], provide a starting point for structure-property relationship (SPR) studies aimed at balancing potency with brain exposure, especially in comparison to more polar analogs with free piperazine groups.

Validated Starting Material for Derivative Synthesis Libraries

Because of the availability of a public 1H NMR reference spectrum for definitive structural confirmation [1], this compound is a superior choice as a validated intermediate for synthesizing focused libraries of 1-aryl-4-substituted triazoloquinoxalines. This ensures that every subsequent synthetic step starts from a material of confirmed identity and purity, streamlining Quality Control and improving the integrity of SAR tables.

Application
Selection Property
Validation Focus
PDE signaling pathway research
PDE2/PDE10 selectivity context
Striatal neuron model context
Polypharmacology cross-talk studies
PDE2/H1 interaction context
Target/off-target profile review
CNS candidate benchmarking studies
LogP/HBD SAR context
CNS MPO scoring model review
Synthetic intermediate validation
Analytical confirmation workflow
Starting material identity review
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